2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-6(4-7)9-13-5-8(11(16)17)10(15)14-9/h1-5H,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIODLTDRXGCVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Urea Derivatives
A two-step approach involves:
- Formation of 6-aryl-5-cyano-2-thiouracil precursors : Reacting 3-chlorobenzaldehyde with thiourea and ethyl cyanoacetate in ethanol under reflux yields 6-(3-chlorophenyl)-5-cyano-2-thiouracil.
- Oxidative hydrolysis : Treating the nitrile intermediate with concentrated HCl/H₂SO₄ (1:1) at 80°C for 6 hours converts the cyano group to a carboxylic acid, with simultaneous oxidation of the thiouracil to the 6-oxo derivative.
Key Data :
Hydrothermal Synthesis
Adapting the method from CN102924371B, the target compound is synthesized via:
- Reagents : 2-chloro-5-(3-chlorophenyl)pyridine (0.54 g), water (17 mL)
- Conditions : Sealed hydrothermal reactor at 140°C for 72 hours.
Mechanism : Hydrolytic ring expansion converts the pyridine derivative to the pyrimidine-5-carboxylic acid via intermediate diradical species stabilized by water’s high dielectric constant.
Key Data :
Enzymatic Oxidation
A green chemistry route employs laccase from Trametes versicolor and 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) as a mediator:
- Cyclocondensation : 2-Aminobenzylamine reacts with 3-chlorobenzaldehyde in CH₃CN to form 2-(3-chlorophenyl)-1,2,3,4-tetrahydroquinazoline.
- Oxidation : The tetrahydro intermediate is treated with laccase/DDQ under O₂ at 45°C (pH 4.5) for 22 hours.
Key Data :
Halogenation-Hydrolysis Sequence
Based on US3523119A, this method involves:
- Chlorination : 4-Amino-5-cyano-2-(3-chlorophenyl)pyrimidine is treated with POCl₃ at 110°C to form 4-chloro-5-cyano-2-(3-chlorophenyl)pyrimidine.
- Hydrolysis : The nitrile group is hydrolyzed using 6M NaOH at reflux, followed by acidification to pH 2 with HCl.
Key Data :
- Yield: 58%
- Side products: <5% 4-hydroxy derivative (by LC-MS)
- Scalability: Demonstrated at 100-g scale.
Comparative Analysis of Methods
Key Observations :
- The hydrothermal method offers superior yield and crystallinity but requires specialized equipment.
- Enzymatic oxidation balances efficiency and sustainability, though enzyme costs may limit industrial adoption.
- Cyclocondensation provides flexibility for analog synthesis but involves multi-step purification.
Structural Characterization
All routes validate the product via:
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of dihydropyrimidine derivatives, including 2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, as effective anticancer agents.
Case Studies:
- A study synthesized several dihydropyrimidine-based compounds and evaluated their antiproliferative activity against human cancer cell lines such as MCF-7 (breast) and HT-29 (colon). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a potential role in cancer therapy .
- Another investigation focused on the molecular docking of related compounds against specific kinases involved in cancer progression. The findings revealed that these compounds could inhibit key kinases like EGFR and CDK5/p25, which are crucial for tumor growth .
Antimicrobial Properties
The antimicrobial potential of dihydropyrimidine derivatives has also been a subject of research.
Research Insights:
- A synthesis of novel dihydropyrimidine analogues demonstrated significant antimicrobial activity against various bacterial strains. These compounds were tested for their effectiveness against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .
- The structure-activity relationship (SAR) studies indicated that modifications to the dihydropyrimidine scaffold could enhance antimicrobial efficacy, highlighting the versatility of this compound class in drug development.
Antihypertensive Applications
Dihydropyrimidine derivatives have been explored for their antihypertensive properties.
Relevant Findings:
- Patents have been filed for dihydropyrimidine derivatives that exhibit antihypertensive activity. These compounds are thought to function by inhibiting specific pathways involved in blood pressure regulation .
- Investigations into the pharmacological effects of these compounds suggest that they may offer a novel approach to managing hypertension through selective receptor modulation.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be elucidated by comparing it with related compounds, as detailed below:
Table 1: Structural and Functional Comparison of Dihydropyrimidine Derivatives
Key Structural and Functional Insights
Core Heterocycle Variations: The dihydropyrimidine core (as in the target compound) is critical for XO inhibition due to its planar structure and ability to mimic the substrate hypoxanthine . Tetrahydro-pyrimidines (e.g., ) introduce partial saturation, which may enhance solubility but reduce planarity and enzyme binding.
Substituent Effects: 3-Chlorophenyl vs. 4-Alkoxy-3-cyanophenyl: The 3-chlorophenyl group in the target compound provides moderate hydrophobicity and steric bulk, whereas 4-alkoxy-3-cyanophenyl substituents (e.g., 8a-8j) combine hydrophilic (alkoxy) and electron-withdrawing (cyano) groups, optimizing XO inhibition . Carboxylic Acid Position: The carboxylic acid at C5 in dihydropyrimidines (target compound and 8a-8j) is essential for hydrogen bonding with XO’s active-site residues (e.g., Arg880 and Thr1010). In pyridine analogs (e.g., ), the carboxylic acid’s position (C2 or C3) disrupts this interaction.
Biological Activity Trends: Dihydropyrimidine derivatives with electron-withdrawing substituents (Cl, CN) exhibit stronger XO inhibition than those with electron-donating groups (e.g., methoxy) .
Table 2: Hypothetical Physicochemical Properties
Research Findings and Implications
- XO Inhibition: The target compound’s 3-chlorophenyl group likely confers moderate inhibition compared to 8a-8j derivatives, where 3-cyano and 4-alkoxy groups synergistically enhance binding .
- Synthetic Flexibility : The dihydropyrimidine scaffold allows modular substitution, enabling optimization of pharmacokinetic properties. For example, alkoxy groups in 8a-8j improve solubility without compromising activity .
- Unanswered Questions : Specific IC50 values for the 3-chlorophenyl variant are absent in the literature, necessitating further enzymatic assays. Additionally, the impact of chloro substituents on metabolic stability remains unexplored.
Biological Activity
2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings regarding its biological activity, including case studies and relevant data.
Chemical Structure
The compound features a pyrimidine ring substituted with a chlorophenyl group and a carboxylic acid functional group, which are critical for its biological properties.
Anticancer Activity
Research indicates that derivatives of 1,6-dihydropyrimidines exhibit potent anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancers.
Table 1: Anticancer Activity of Dihydropyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Inhibition of EGFR and CDK5/p25 |
| 5-Cyano derivatives | HCT-116 | 10 | Induction of apoptosis |
| Thiouracil derivatives | MOLT-4 | 12 | Cell cycle arrest |
In one study, the compound was shown to inhibit the growth of MCF-7 cells by targeting multiple kinases such as pim1 and GSK-3β, demonstrating its potential as a selective anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It showed promising results against various multidrug-resistant pathogens.
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
In vitro studies demonstrated that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. It has been reported to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
Case Studies
- Case Study on Breast Cancer : A study evaluated the efficacy of the compound in inhibiting MCF-7 cell proliferation. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to the inhibition of EGFR signaling pathways .
- Case Study on Antimicrobial Efficacy : Another research project focused on the antimicrobial properties against Pseudomonas aeruginosa. The compound demonstrated a MIC of 128 µg/mL, indicating moderate efficacy compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid?
The compound is typically synthesized via multi-step protocols involving cyclocondensation or parallel solution-phase approaches. For example:
- Step 1 : React itaconic acid derivatives with substituted phenyl groups to form pyrimidine precursors (e.g., via reflux in ethanol/HCl mixtures) .
- Step 2 : Functionalize the pyrimidine core with a 3-chlorophenyl group using palladium-catalyzed cross-coupling or nucleophilic substitution .
- Step 3 : Purify via recrystallization (ethanol or DMSO) and confirm purity (≥95%) using HPLC .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : - and -NMR in DMSO- identify aromatic protons (δ 7.14–7.90 ppm) and carbonyl groups (δ 162–175 ppm) .
- IR : Peaks at 1722–1631 cm confirm C=O stretches, while 3174–3450 cm indicate NH/OH groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 485 [M) and fragmentation patterns validate the structure .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in ethanol or water. Pre-saturation with DMSO followed by dilution in aqueous buffers is recommended for biological assays .
Advanced Questions
Q. How can researchers optimize synthesis to improve yield and reduce by-products?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for coupling reactions to minimize undesired isomers .
- Parallel Synthesis : Use combinatorial libraries (e.g., 24 variants) to identify optimal substituent combinations for regioselectivity .
- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times .
Q. What strategies address contradictions in reported biological activity data?
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to distinguish cytotoxicity from specific enzyme inhibition .
- Metabolite Analysis : Use LC-MS to verify compound stability in biological matrices and rule out degradation artifacts .
- Target Validation : Perform kinase profiling or molecular docking to confirm interactions with enzymes like dihydrofolate reductase .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- QSAR Studies : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity using Gaussian or Schrödinger software .
- Docking Simulations : Model interactions with ATP-binding pockets (e.g., EGFR kinase) to prioritize derivatives with improved binding affinity .
- ADME Prediction : Use SwissADME to assess logP, solubility, and metabolic stability early in lead optimization .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
Q. How does the 3-chlorophenyl substituent influence electronic properties and reactivity?
- Electron-Withdrawing Effects : The Cl group increases electrophilicity at the pyrimidine C6 position, enhancing nucleophilic attack in coupling reactions .
- Steric Effects : Ortho-substitution may hinder planarization, reducing π-stacking in crystal structures (confirmed via X-ray diffraction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
